molecular formula C9H8BrFN2O B2696556 1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one CAS No. 1503577-74-9

1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one

Cat. No.: B2696556
CAS No.: 1503577-74-9
M. Wt: 259.078
InChI Key: NNTZZQCXTCSHAQ-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one is an imidazolidinone derivative featuring a phenyl ring substituted with bromine (Br) at the 4-position and fluorine (F) at the 3-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFN2O/c10-7-2-1-6(5-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTZZQCXTCSHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-3-fluoroaniline with ethyl chloroformate to form an intermediate, which then undergoes cyclization with ethylenediamine under controlled conditions to yield the desired imidazolidinone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The imidazolidinone core can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylimidazolidinones, while oxidation and reduction reactions can lead to different oxidation states of the imidazolidinone core.

Scientific Research Applications

1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.

    Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. The imidazolidinone core can also interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Modifications on the Aromatic Ring

Substituents on the phenyl ring significantly influence electronic properties, solubility, and biological activity. Key analogs include:

Compound Name Substituents Key Properties/Applications Reference
1-(4-Aminophenyl)imidazolidin-2-one 4-NH₂ PDE4B inhibitor precursor
1-(3-Amino-4-fluorophenyl)imidazolidin-2-one 3-NH₂, 4-F Intermediate in drug synthesis
1-(4-Phenyl-2-pyridyl)imidazolidin-2-one 4-phenylpyridyl Copper(II) ligand in anticancer complexes
1-(3,4-Dimethoxybenzyl)imidazolidin-2-one 3,4-OCH₃ (benzyl) Anti-Alzheimer's activity
Target Compound 4-Br, 3-F Unknown (structural analog focus) -

Key Observations :

  • Electron-withdrawing groups (Br, F) enhance electrophilicity and may improve binding to biological targets or metal ions .
  • Amino groups (e.g., 4-NH₂) increase polarity and hydrogen-bonding capacity, critical for enzyme inhibition .
  • Methoxy groups (OCH₃) improve blood-brain barrier penetration, as seen in anti-Alzheimer’s agents .

Heterocyclic and Functional Group Variations

Modifications to the core structure or adjacent functional groups expand utility:

Compound Name Structural Feature Application Reference
1-(Isoquinolin-3-yl)imidazolidin-2-one Isoquinoline fusion Fluorescence (ε = 5083 M⁻¹cm⁻¹)
1-(2-Pyridyl)imidazolidin-2-one Pyridyl substitution Copper(II) complexation (anticancer)
1-(Carbazol-9-yl)imidazolidin-2-one Carbazole moiety Cryptochrome modulation (antidiabetic)
1-(2-Chlorobenzyl)imidazolidin-2-one Chlorobenzyl group SARS-CoV-2 Mᵖʳᵒ inhibition

Key Observations :

  • Chlorobenzyl derivatives demonstrate inhibitory activity against viral proteases, suggesting utility in antiviral drug design .

Metal Complexation Behavior

Imidazolidin-2-one derivatives often act as bidentate ligands. Comparative analysis of copper(II) complexes:

Ligand Structure Coordination Geometry Biological Activity Reference
1-(4-Methoxy-2-pyridyl)imidazolidin-2-one Square-pyramidal Moderate cytotoxicity (IC₅₀ ~ 10 µM)
1-(4-Phenyl-2-pyridyl)imidazolidin-2-one Trigonal-bipyramidal distortion High cytotoxicity (IC₅₀ < 5 µM)
1-(2-Pyridyl)imidazolidine-2-thione Square-planar "Self-activating" nuclease activity

Key Observations :

  • Ligands with electron-donating groups (e.g., OCH₃) form stable complexes but exhibit reduced cytotoxicity compared to phenyl-substituted analogs .
  • Thione analogs (imidazolidine-2-thione) show enhanced nuclease activity due to sulfur’s stronger metal-binding affinity .

Key Observations :

  • Anti-Alzheimer’s agents require balanced lipophilicity for CNS penetration, achieved via benzyl or methoxy groups .
  • Antidiabetic compounds rely on carbazole’s planar structure for protein interaction .

Biological Activity

1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a brominated and fluorinated phenyl ring attached to an imidazolidinone core, which contributes to its unique chemical properties that may influence its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Properties : The compound exhibits potential in inhibiting the growth of certain bacteria and fungi.
  • Anticancer Activity : Research indicates that it may have cytotoxic effects on various cancer cell lines.
  • Enzyme Inhibition : The compound is being investigated for its role as an enzyme inhibitor, particularly in pathways related to cancer and other diseases.

The mechanism of action involves interactions with specific molecular targets:

  • Halogen Bonding : The presence of bromine and fluorine atoms can enhance binding affinity to biological targets.
  • Enzyme Interaction : The imidazolidinone core may modulate the activity of enzymes or receptors, influencing various signaling pathways.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant inhibition of cell viability, with an IC50 value determined through MTT assays.
    Cell LineIC50 (µM)Reference
    HCT-116 (Colon Cancer)25 ± 5
    MCF-7 (Breast Cancer)30 ± 7
    HeLa (Cervical Cancer)20 ± 4
  • Enzyme Inhibition Studies : The compound was tested for its ability to inhibit specific enzymes involved in cancer metabolism. It showed promising results as a potential lead compound for further drug development.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Compound NameStructural FeaturesUnique Aspects
1-(3-Bromophenyl)imidazolidin-2-oneSimilar imidazolidinone structureDifferent reactivity and biological properties
2-ImidazolidinoneLacks halogenated phenyl groupDifferent applications due to lack of substituents
1-(4-Chloro-phenyl)imidazolidin-2-oneContains chlorine instead of bromineMay exhibit different biological activities
1-(4-Fluorophenyl)imidazolidin-2-oneContains fluorine instead of bromineVariations in electronic properties

Q & A

Q. Key Considerations :

  • Substituent effects (bromo/fluoro) may alter reaction kinetics.
  • Optimize solvent polarity and base strength to avoid side reactions (e.g., hydrolysis of the chloroethyl group).

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:
Spectroscopy :

  • 1H/13C NMR : Identify substituent effects on chemical shifts. For example, the deshielding of protons near electronegative groups (Br, F) and coupling patterns (e.g., 3JHF in 19F NMR) .
  • IR Spectroscopy : Confirm the presence of carbonyl (C=O) stretching (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

Q. X-ray Crystallography :

  • Resolve molecular conformation and non-covalent interactions. For example:
    • Steric Effects : Bulky substituents (Br, F) may induce non-planarity in the imidazolidin-2-one ring .
    • Hydrogen Bonding : Analyze O···H interactions to predict packing efficiency (e.g., monoclinic P21/c systems with Z = 4) .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data?

Answer:
Contradictions in pharmacological data (e.g., varying IC50 values) may arise from differences in substituent electronic/steric profiles. Methodological steps include:

Systematic Substituent Variation : Compare bromo/fluoro analogs with chloro or methyl derivatives to isolate electronic effects .

Computational Modeling : Use DFT calculations to map electrostatic potential surfaces and predict binding affinities (e.g., SARS-CoV-2 Mpro inhibition) .

Biological Assays : Validate hypotheses with dose-response curves in enzyme inhibition or cell viability assays .

Q. Example :

  • Bromo groups enhance lipophilicity, potentially improving membrane permeability but reducing solubility. Fluorine’s electronegativity may strengthen hydrogen bonds in target proteins .

Advanced: What computational strategies predict the reactivity of this compound in nucleophilic environments?

Answer:

Quantum Mechanical Calculations :

  • Perform DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites .
  • Simulate Fukui indices to predict susceptibility to nucleophilic attack.

Molecular Dynamics (MD) :

  • Model solvation effects (e.g., DMSO vs. water) to assess stability under experimental conditions .

Q. Case Study :

  • The electron-withdrawing bromo/fluoro groups may deactivate the imidazolidin-2-one ring toward nucleophiles, requiring harsher conditions for reactions like ring-opening .

Advanced: What challenges arise in resolving crystallographic data for halogenated imidazolidin-2-ones?

Answer:
Common Issues :

  • Disorder in Halogen Positions : Bromine/fluorine atoms may exhibit positional disorder due to their large/small atomic radii, complicating refinement .
  • Twinned Crystals : High Z′ structures (e.g., Z = 4) require twin-law corrections in software like SHELXL .

Q. Methodological Solutions :

Data Collection : Use high-resolution synchrotron radiation to improve signal-to-noise ratios.

Refinement : Apply restraints to anisotropic displacement parameters (ADPs) for halogens .

Validation : Cross-check with Hirshfeld surfaces to ensure plausible intermolecular contacts .

Advanced: How to design experiments to assess the metabolic stability of this compound?

Answer:

In Vitro Assays :

  • Liver Microsomes : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS .
  • CYP450 Inhibition : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) .

Isotopic Labeling : Use 14C-labeled analogs to track metabolic pathways .

Metabolite Identification : Employ HRMS and NMR to characterize oxidation or dehalogenation products .

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